Chlorcyclizine dihydrochloride

Description

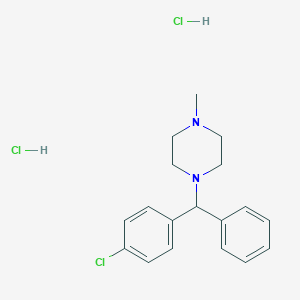

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2.2ClH/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16;;/h2-10,18H,11-14H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEBQACKYGHXTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40926270 | |

| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-4-methylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-71-5 | |

| Record name | Chlorcyclizine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-4-methylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORCYCLIZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61Y56T95YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chlorcyclizine dihydrochloride synthesis and purification process

An In-depth Technical Guide to the Synthesis and Purification of Chlorcyclizine Dihydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and purification of this compound, a first-generation antihistamine of the phenylpiperazine class.[1][2] Intended for researchers and drug development professionals, this document delves into the core chemical principles, step-by-step experimental protocols, and the rationale behind process optimization choices to ensure high purity and yield.

Chlorcyclizine acts as a potent H1 receptor antagonist, blocking the effects of histamine in allergic responses like rhinitis, urticaria, and pruritus.[3][4] Beyond its antihistaminic effects, it exhibits anticholinergic, antiserotonergic, and local anesthetic properties.[1][3] More recently, its potential as an antiviral agent, particularly against Hepatitis C (HCV), has been a subject of research, making robust synthesis and purification methods critically important.[5][6]

I. Synthetic Strategies for Chlorcyclizine

Several synthetic routes to chlorcyclizine have been reported in the literature. A common and historically significant method involves the alkylation of 1-methylpiperazine with a suitable benzhydryl halide.[7] One well-documented industrial process starts from 4-chlorodiphenylmethane, proceeding through a brominated intermediate.[8] This method is advantageous due to its suitability for large-scale production.

Alternative approaches include multi-step syntheses starting from (4-chlorophenyl)(phenyl)-methanone[9] or one-pot reactions involving organozinc intermediates.[8] The selection of a synthetic route in a drug development setting is governed by factors such as raw material cost, scalability, reaction safety, and the impurity profile of the final product.

This guide will focus on the scalable, three-step synthesis starting from 4-chlorodiphenylmethane, as it provides a clear and well-documented pathway to obtaining the crude product, which then undergoes rigorous purification.

Core Synthesis Workflow

The selected process can be visualized as a linear progression from a readily available starting material to the final crude product, ready for purification.

Caption: High-level workflow for the synthesis of crude this compound.

II. Detailed Synthesis Protocol

The following protocol is adapted from established industrial methods and provides a robust framework for production.[8]

Step 1: Bromination of 4-chlorodiphenylmethane

The initial step involves the activation of the benzhydrylic carbon via bromination. This creates a good leaving group (bromide), which is essential for the subsequent nucleophilic substitution reaction.

-

Protocol:

-

Charge a suitable reaction vessel with 4-chlorodiphenylmethane.

-

Add a solvent such as petroleum ether or ethyl acetate. The choice of solvent is critical for controlling reactivity and facilitating subsequent workup.

-

Under controlled stirring and temperature (typically 50-55°C), slowly add bromine (Br₂). The reaction is exothermic and requires careful monitoring.

-

Maintain the reaction temperature for 12-15 hours to ensure complete conversion.

-

Upon completion, the reaction mixture contains the brominated product, 1-(bromo(phenyl)methyl)-4-chlorobenzene. This crude intermediate is often used directly in the next step without extensive purification.

-

Step 2: Alkylation and Crude Salt Formation

This step involves a nucleophilic substitution where the nitrogen of N-methylpiperazine displaces the bromide from the activated benzhydryl carbon.

-

Protocol:

-

In a separate vessel, dissolve N-methylpiperazine and an inorganic base (e.g., anhydrous sodium carbonate) in a solvent mixture, such as petroleum ether and ethyl acetate.[8] The base acts as an acid scavenger, neutralizing the HBr formed during the reaction and driving the equilibrium towards the product.

-

Add the crude brominated product from Step 1 to this mixture.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by a suitable technique like TLC or HPLC).

-

Cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate to approximately 50-70% of its original volume.

-

Acidification: Adjust the pH of the concentrated solution to 3-4 using concentrated hydrochloric acid. This protonates the tertiary amines of the chlorcyclizine base, forming the dihydrochloride salt which begins to precipitate.

-

Neutralization & Extraction: After standing for 3-6 hours, readjust the pH to 5-6 with a 50% NaOH solution. This converts the salt back to the free base, which is more soluble in the organic phase. Allow the layers to separate and collect the organic phase.[8]

-

Concentrate the organic phase to yield the first crude chlorcyclizine hydrochloride product.

-

III. Purification of this compound

Achieving pharmaceutical-grade purity (>98%) requires a multi-step purification process designed to remove unreacted starting materials, reaction by-products (such as the N-oxide), and color impurities.[10] The primary technique employed is recrystallization, often enhanced with a decolorizing agent.[11][12]

Purification Logic

The purification strategy is designed to systematically remove different classes of impurities at each stage, culminating in a high-purity active pharmaceutical ingredient (API).

Caption: Two-stage purification process for this compound.

Step-by-Step Purification Protocol

This two-stage refining process is highly effective for achieving the required purity standards.[8]

-

First Refining (Crystallization):

-

Dissolve the first crude chlorcyclizine hydrochloride product in a suitable solvent, such as ethyl acetate, methyl acetate, or ethanol.[8] The choice of solvent is critical: the compound should be highly soluble at high temperatures but poorly soluble at low temperatures.[12]

-

Heat the mixture with stirring to 80-100°C and maintain reflux for 1-2 hours to ensure complete dissolution.

-

Cool the solution slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, well-defined crystals, which are less likely to trap impurities.[13]

-

Collect the precipitated crystals by suction filtration.

-

Dry the collected material in an oven at 80-85°C to obtain the second, more pure, crude product.

-

-

Second Refining (Decolorization and Final Crystallization):

-

Dissolve the dried product from the first refining step in a fresh portion of solvent.

-

Add activated carbon to the solution. Activated carbon has a high surface area and adsorbs colored impurities and other high-molecular-weight byproducts.

-

Heat the mixture to 80-100°C and reflux for 0.5-2 hours.

-

Perform a hot filtration to remove the activated carbon while the desired compound remains in solution. This step must be done quickly to prevent premature crystallization in the filter funnel.[13]

-

Concentrate the filtrate to 40-60% of its original volume.

-

Allow the solution to cool, inducing crystallization.

-

Collect the final, purified this compound crystals by suction filtration and dry appropriately.

-

Data Summary for Purification

| Parameter | First Refining | Second Refining | Rationale |

| Primary Goal | Removal of bulk soluble impurities | Removal of color and trace impurities | Staged process for maximizing purity. |

| Solvent(s) | Ethyl acetate, ethanol, methanol, etc.[8] | Ethyl acetate, ethanol, methanol, etc.[8] | Selected for optimal solubility differential with temperature.[12] |

| Key Reagent | N/A | Activated Carbon[8] | Adsorbs colored and high-molecular-weight impurities. |

| Temperature | Reflux (80-100°C), then cool to RT[8] | Reflux (80-100°C), then cool to RT[8] | Maximizes dissolution, then minimizes solubility for high recovery. |

| Key Operation | Crystallization & Filtration | Hot Filtration & Final Crystallization[8] | Separates purified solid from dissolved impurities. |

| Expected Outcome | Intermediate purity solid | High-purity (>98%) crystalline solid | API meets pharmaceutical quality standards. |

IV. Conclusion

The synthesis and purification of this compound is a well-established process that relies on fundamental organic chemistry principles. The described pathway, from the bromination of 4-chlorodiphenylmethane to a multi-step recrystallization protocol, provides a reliable and scalable method for producing a high-purity API. For drug development professionals, a deep understanding of the causality behind each step—from solvent selection to the strategic use of pH adjustments and decolorizing agents—is paramount for process control, optimization, and ensuring the final product meets stringent regulatory standards.

V. References

-

CN103613567A - Synthetic process for chlorcyclizine hydrochloride - Google Patents. (URL: )

-

Gpatindia. (2020, October 22). CHLORCYCLIZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (URL: [Link])

-

Narsaiah, A. V. (2012). Efficient synthesis of antihistamines clocinizine and chlorcyclizine. Medicinal Chemistry Research, 21(4). (URL: [Link])

-

He, S., et al. (2015). Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. Journal of Medicinal Chemistry. (URL: [Link])

-

National Center for Biotechnology Information. (n.d.). Chlorcyclizine. PubChem Compound Database. (URL: [Link])

-

CN104045607A - Purification method of cetirizine hydrochloride - Google Patents. (URL: )

-

National Center for Biotechnology Information. (n.d.). Chlorcyclizine Hydrochloride. PubChem Compound Database. (URL: [Link])

-

SOP: CRYSTALLIZATION. (URL: [Link])

-

University of Rochester. Recrystallization and Crystallization. (URL: [Link])

-

NurdRage. (2012, February 11). Purifying OTC Chemicals: Recrystallization [Video]. YouTube. (URL: [Link])

-

Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (URL: [Link])

-

Veeprho. (n.d.). Chlorcyclizine Impurities and Related Compound. (URL: [Link])

-

Pharmaffiliates. (n.d.). Chlorcyclizine Hydrochloride-impurities. (URL: [Link])

-

Bertin Bioreagent. (n.d.). Chlorcyclizine (hydrochloride). (URL: [Link])

Sources

- 1. medkoo.com [medkoo.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. benchchem.com [benchchem.com]

- 4. Chlorcyclizine hydrochloride CAS#: 14362-31-3 [amp.chemicalbook.com]

- 5. Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy Chlorcyclizine hydrochloride | 1620-21-9 [smolecule.com]

- 7. CHLORCYCLIZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. CN103613567A - Synthetic process for chlorcyclizine hydrochloride - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. veeprho.com [veeprho.com]

- 11. science.uct.ac.za [science.uct.ac.za]

- 12. longdom.org [longdom.org]

- 13. youtube.com [youtube.com]

Chlorcyclizine dihydrochloride mechanism of action on H1 receptor

An In-depth Technical Guide to the Mechanism of Action of Chlorcyclizine Dihydrochloride on the H1 Receptor

Abstract

Chlorcyclizine, a first-generation antihistamine of the diphenylmethylpiperazine class, has long been a tool for managing allergic reactions.[1][2][3] Its clinical efficacy, however, is rooted in a molecular mechanism more nuanced than simple receptor blockade. This guide dissects the action of this compound at the Histamine H1 Receptor (H1R), moving beyond the traditional antagonist label to reveal its function as a potent inverse agonist. We will explore the concept of H1R constitutive activity, detail the downstream signaling consequences of Chlorcyclizine's binding—specifically the inhibition of the Gq/11 pathway and NF-κB activation—and provide the experimental frameworks that validate these claims. This technical analysis aims to provide a comprehensive understanding of Chlorcyclizine's interaction with the H1R, offering insights crucial for both fundamental research and advanced drug development.

The Histamine H1 Receptor: A Paradigm of Dynamic Equilibrium

The Histamine H1 Receptor is a G-protein-coupled receptor (GPCR) that plays a central role in mediating type-I hypersensitivity reactions.[4] Historically, molecules like Chlorcyclizine were classified as "antagonists," implying they were inert blockers of the receptor's active site. Modern pharmacology, however, understands that GPCRs are not simple on/off switches but exist in a dynamic equilibrium between an inactive conformation (R) and an active conformation (R*).

A pivotal characteristic of the H1R is its significant constitutive activity .[5][6] This means that even in the absence of its endogenous agonist, histamine, a fraction of the H1R population spontaneously adopts the active R* conformation, leading to a basal level of downstream signaling.[7][8][9] This agonist-independent activity is a key contributor to the chronic inflammatory state in allergic diseases.

The action of a ligand is therefore defined by its preferential affinity for one of these conformational states:

-

Agonists (e.g., Histamine) bind to and stabilize the active (R) state, shifting the equilibrium towards R and increasing signal transduction.

-

Neutral Antagonists bind with equal affinity to both R and R*, preventing agonist binding without affecting the basal constitutive activity.

-

Inverse Agonists (e.g., Chlorcyclizine) preferentially bind to and stabilize the inactive (R) state. This not only blocks agonist binding but also actively shifts the equilibrium away from the active R* state, thereby reducing the receptor's constitutive activity.[9]

Virtually all H1-antihistamines, including Chlorcyclizine, have been demonstrated to function as inverse agonists, a discovery that has reshaped our understanding of their therapeutic effects.[2][5][9]

Caption: H1R Two-State Model and Ligand Effects.

Molecular Mechanism: Chlorcyclizine as an Inverse Agonist

Chlorcyclizine's mechanism of action is defined by its high-affinity binding to the H1R and its profound ability to stabilize the receptor's inactive state.

Binding Characteristics

Chlorcyclizine is a member of the diphenylmethylpiperazine chemical class.[2][3] Its structure, featuring a benzhydryl group and a central piperazine ring, is optimized for interaction with the H1R binding pocket.[1] The para-chloro substituent on one of the phenyl rings is a known feature that contributes to high potency among first-generation antihistamines.[1] This binding is competitive with histamine and is characterized by a high degree of affinity.

| Parameter | Value | Source |

| Binding Affinity (Ki) | 9 nM | [10] |

Table 1: Quantitative Binding Data for Chlorcyclizine at the Histamine H1 Receptor.

Stabilizing the Inactive State

The defining feature of Chlorcyclizine's action is its role as an inverse agonist. By binding preferentially to the inactive 'R' conformation, it actively shifts the conformational equilibrium, effectively "turning off" receptors that were spontaneously active. This has two critical consequences:

-

Competitive Antagonism: It occupies the binding site, preventing histamine from binding and activating the receptor.

-

Suppression of Constitutive Activity: It reduces the basal signaling that emanates from the agonist-independent R* population. This is a crucial component of its anti-inflammatory properties, as it dampens pro-inflammatory pathways even in the absence of high histamine concentrations.[5][11]

Attenuation of Downstream Signaling Pathways

By locking the H1R in an inactive state, Chlorcyclizine prevents the initiation of the canonical Gq/11 signaling cascade and suppresses downstream pro-inflammatory gene expression.

Inhibition of the Gq/11-PLC-Ca2+ Pathway

The H1R primarily couples to heterotrimeric G-proteins of the Gq/11 family.[4][12] Agonist or constitutive activation of the H1R triggers the following cascade:

-

Gq Activation: The active H1R acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer.

-

PLCβ Activation: The activated Gαq-GTP complex binds to and activates Phospholipase C-beta (PLCβ).[13][14][15]

-

Second Messenger Production: PLCβ cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][14]

-

Signal Amplification: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+).[13] Concurrently, DAG and the elevated intracellular Ca2+ activate Protein Kinase C (PKC) at the membrane.[13][14][16]

Chlorcyclizine, by preventing the H1R from reaching its active conformation, halts this entire sequence at its inception. It prevents the receptor from engaging and activating the Gq protein, thereby blocking the production of IP3 and DAG and subsequent calcium mobilization.

Caption: Inhibition of the H1R-Gq Signaling Pathway by Chlorcyclizine.

Suppression of Pro-Inflammatory NF-κB Activation

A critical consequence of H1R-Gq signaling is the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[4][13] The H1R can promote NF-κB activation through both its constitutive and agonist-dependent activities.[11][17] The pathway generally involves PKC isoforms, which, once activated by DAG and Ca2+, can initiate a kinase cascade that leads to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB.[16] This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.

The anti-inflammatory effects of Chlorcyclizine are, in part, attributable to its ability to suppress this pathway.[18] By reducing the constitutive activity of the H1R, it lowers the basal level of NF-κB activation, thereby mitigating the underlying inflammatory tone.[11] This is a receptor-dependent mechanism that contributes significantly to its therapeutic profile beyond simply alleviating acute allergy symptoms.

Caption: Suppression of Constitutive NF-κB Activation by Chlorcyclizine.

Experimental Validation Protocols

The characterization of Chlorcyclizine as an inverse agonist relies on a combination of binding and functional assays. The following protocols describe foundational experimental designs.

Protocol 1: Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of Chlorcyclizine for the human H1 receptor.

-

Principle: This assay measures the ability of an unlabeled compound (Chlorcyclizine) to compete with a radiolabeled ligand (e.g., [³H]mepyramine) for binding to the H1R. The concentration of Chlorcyclizine that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).

-

Methodology:

-

Preparation of Membranes: Culture HEK293 cells transiently or stably overexpressing the human H1R. Harvest cells and prepare a crude membrane fraction via homogenization and centrifugation. Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay Setup: In a 96-well plate, add a constant concentration of H1R-expressing membranes, a single concentration of [³H]mepyramine (near its Kd value, ~2-5 nM), and serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

Nonspecific Binding: Prepare parallel wells containing membranes, radioligand, and a high concentration of a non-radiolabeled H1R antagonist (e.g., 10 µM Mepyramine) to determine nonspecific binding.

-

Incubation: Incubate the plates at 25°C for a sufficient time to reach equilibrium (e.g., 4 hours).

-

Harvesting: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting nonspecific CPM from total CPM. Plot the percentage of specific binding against the log concentration of Chlorcyclizine. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

-

Protocol 2: Functional Assay for Inverse Agonism (Inositol Phosphate Accumulation)

-

Objective: To demonstrate that Chlorcyclizine reduces the constitutive (basal) signaling of the H1 receptor.

-

Principle: Since H1R activation leads to IP3 production, measuring the accumulation of its downstream metabolites (total inositol phosphates, IPs) serves as a direct readout of receptor activity. An inverse agonist will decrease the basal IP accumulation in cells overexpressing the H1R.[5]

-

Methodology:

-

Cell Culture and Labeling: Plate cells overexpressing the H1R (e.g., COS-7 or HEK293) in 24-well plates. Once confluent, label the cells overnight with myo-[³H]inositol in inositol-free medium to incorporate the radiolabel into the cellular phosphoinositide pool.

-

Wash and Pre-incubation: Wash the cells with serum-free medium. Pre-incubate the cells in a buffer containing LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, causing the labeled IPs to accumulate within the cell.

-

Ligand Treatment: Treat the cells with varying concentrations of Chlorcyclizine. Include a "basal" control (vehicle only) and a "positive control" (a saturating concentration of histamine) for comparison.

-

Incubation: Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

Extraction: Terminate the reaction by aspirating the medium and adding ice-cold formic acid (e.g., 0.1 M).

-

Separation of IPs: Transfer the cell lysates to columns containing anion-exchange resin (e.g., Dowex AG1-X8). Wash the columns to remove free myo-[³H]inositol. Elute the total [³H]inositol phosphates with a high-molarity salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

-

Quantification: Measure the radioactivity of the eluate using a liquid scintillation counter.

-

Data Analysis: Plot the IP accumulation (CPM) against the log concentration of Chlorcyclizine. A dose-dependent decrease in IP levels below the basal control demonstrates inverse agonism.

-

Conclusion and Future Directions

The mechanism of action of this compound at the H1 receptor is a clear example of inverse agonism. Its therapeutic effect is not merely a passive blockade of histamine but an active process of stabilizing the receptor's inactive state. This dual action—preventing agonist activation and suppressing constitutive pro-inflammatory signaling—underpins its clinical utility. As a first-generation agent, its ability to cross the blood-brain barrier is responsible for sedative side effects, a property that has been largely engineered out of second-generation compounds.[19][20][21]

A thorough understanding of this mechanism is paramount for drug development. It provides a validated framework for screening new chemical entities, allowing for the differentiation between neutral antagonists and inverse agonists. Future research can leverage this knowledge to design ligands with tailored kinetic properties (e.g., residence time) and biased signaling profiles, potentially separating the desired anti-inflammatory effects from unwanted side effects and leading to the development of more sophisticated and effective therapies for allergic and inflammatory diseases.

References

-

Leurs R, Church MK, Taglialatela M. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects. Clinical & Experimental Allergy. 2002;32(4):489-498. [Link]

-

Simons FE, Simons KJ. Histamine and H1-antihistamines: celebrating a century of progress. Journal of Allergy and Clinical Immunology. 2011;128(6):1139-1150.e4. [Link]

-

De Backer JP, Sneyers L, De Potter W, Vauquelin G. Constitutive activity of the human histamine H1 receptor. Biochemical and Biophysical Research Communications. 2000;271(2):429-433. [Link]

-

Bakker RA, Schoonus SB, Smit MJ, Timmerman H, Leurs R. Histamine H(1)-receptor activation of nuclear factor-kappa B: roles for G beta gamma- and G alpha(q/11)-subunits in constitutive and agonist-mediated signaling. Molecular Pharmacology. 2001;60(5):1133-1142. [Link]

-

Tran VT, Chang RS, Snyder SH. Histamine H1 receptors identified in mammalian brain membranes with [3H]mepyramine. Proceedings of the National Academy of Sciences. 1978;75(12):6290-6294. [Link]

-

Small Molecule Pathway Database (SMPDB). Histamine H1 Receptor Activation. SMPDB. [Link]

-

Bio-Rad. G-Protein alpha-q signaling cascades Pathway Map. Bio-Rad. [Link]

-

Wikipedia. Gq alpha subunit. Wikipedia. [Link]

-

Patsnap. What is the mechanism of Chlorcyclizine Hydrochloride?. Patsnap Synapse. [Link]

-

Simons FER. H1 Antihistamines: Current Status and Future Directions. World Allergy Organization Journal. 2008;1(9 Suppl):S145-S155. [Link]

-

MIMS. Chlorcyclizine. MIMS Philippines. [Link]

-

Wikipedia. Histamine H1 receptor. Wikipedia. [Link]

-

bioRxiv. The Constitutive Activity of The Histamine H1 Receptor Interactions With The NMDA Receptor : Consequences In Epilepsy. bioRxiv. [Link]

-

Wikipedia. H1 antagonist. Wikipedia. [Link]

-

Bachert C, van Cauwenberge P, Olbrecht J, van Schoor J. Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activation in human lung epithelial cells. Allergy. 2003;58(8):773-781. [Link]

-

American Academy of Allergy, Asthma & Immunology. first generation vs newer antihistamines. AAAAI. [Link]

-

Matsubara M, Tamura T, Ohmori K, Hasegawa K. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades. Biochemical Pharmacology. 2005;69(3):433-449. [Link]

-

Wikipedia. Chlorcyclizine. Wikipedia. [Link]

-

ResearchGate. Histamine H1-receptor activation of nuclear factor-κB: Roles for Gβγ- and Gαq/11-subunits in constitutive and agonist-mediated signaling. ResearchGate. [Link]

-

ResearchGate. Chlorcyclizine. ResearchGate. [Link]

-

Mizuno N, Itoh H. Functions and regulatory mechanisms of Gq-signaling pathways. Neuro-Signals. 2009;17(1):42-54. [Link]

-

ResearchGate. Pathway analysis for Gαq and Gαq/11. ResearchGate. [Link]

-

Lim HD, de Graaf C, Leurs R, de Esch IJP. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega. 2020;5(45):29393-29406. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. H1 antagonist - Wikipedia [en.wikipedia.org]

- 3. Chlorcyclizine - Wikipedia [en.wikipedia.org]

- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 5. Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. Histamine H(1)-receptor activation of nuclear factor-kappa B: roles for G beta gamma- and G alpha(q/11)-subunits in constitutive and agonist-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. SMPDB [smpdb.ca]

- 14. commerce.bio-rad.com [commerce.bio-rad.com]

- 15. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Chlorcyclizine Hydrochloride? [synapse.patsnap.com]

- 20. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antihistamines: first generation vs newer antihistamines [aaaai.org]

An In-depth Technical Guide to the Physicochemical Properties of Chlorcyclizine Dihydrochloride Powder

This guide provides a comprehensive examination of the core physicochemical properties of Chlorcyclizine Dihydrochloride. For researchers, formulation scientists, and quality control analysts, a deep understanding of these characteristics is not merely academic; it is the bedrock upon which stable, effective, and safe pharmaceutical products are built. This document moves beyond a simple recitation of data points, offering insights into the causal relationships between these properties and their practical implications in a drug development context. Every analytical protocol described herein is designed as a self-validating system, ensuring scientific rigor and data integrity.

Chemical Identity and Molecular Structure

This compound is the dihydrochloride salt of Chlorcyclizine, a first-generation antihistamine belonging to the diphenylmethylpiperazine class.[1][2] The addition of two hydrochloride moieties significantly enhances the aqueous solubility of the parent compound, a critical factor for pharmaceutical formulation.[1][3] Establishing a definitive chemical identity is the foundational step in any analytical endeavor.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, fontcolor="#202124"]; edge [color="#5F6368"];

C18H23Cl3N2 [ label=< this compound

> ]; }

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine;dihydrochloride | [3] |

| CAS Number | 129-71-5 | [2][4] |

| Molecular Formula | C₁₈H₂₁ClN₂ · 2HCl (or C₁₈H₂₃Cl₃N₂) | [3] |

| Molecular Weight | 373.75 g/mol | [3] |

| Parent Compound (Base) | Chlorcyclizine (CAS: 82-93-9) | [4][5] |

| Monohydrochloride Salt | Chlorcyclizine Hydrochloride (CAS: 1620-21-9) |[6] |

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) powder dictate its stability, manufacturability, and dissolution performance. For this compound, which is supplied as a powder, a thorough characterization of this state is paramount.

2.1. Physical Appearance and Crystalline Form

This compound is typically described as prisms formed from alcohol and ether.[5] The crystalline nature of a drug substance is generally preferred over an amorphous state due to its superior thermodynamic stability.

2.2. Thermal Analysis: Melting Point and Decomposition

Thermal analysis provides critical information about the physical and chemical stability of the powder upon heating.

-

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into a sample as it is heated at a constant rate.[7] For a crystalline solid like this compound, DSC analysis reveals a sharp endothermic peak corresponding to its melting point. This value is a crucial indicator of purity; impurities typically depress and broaden the melting range.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to quantify the presence of residual solvents or water and to determine the temperature at which the compound begins to decompose.

Table 2: Thermal Properties of Chlorcyclizine Salts

| Property | Value | Salt Form | Significance | Source(s) |

|---|---|---|---|---|

| Melting Point | 216 - 216.5 °C | Dihydrochloride | Critical parameter for identification and purity assessment. Sets upper limit for manufacturing processes like drying and milling. | [3] |

| Melting Point | 226 - 227 °C | Monohydrochloride | Demonstrates how different salt forms possess distinct physical properties. |[8] |

Caption: Workflow for Solid-State Characterization.

2.3. Crystallinity by X-ray Powder Diffraction (XRPD)

2.4. Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. For a dry powder formulation, this is a critical stability attribute. Supplier data suggests that Chlorcyclizine should be kept away from moisture.[11] Uncontrolled water absorption can lead to physical changes (e.g., caking, deliquescence) and chemical degradation. A formal hygroscopicity study, exposing the powder to a range of controlled humidity conditions and measuring weight gain, is a necessary step in pre-formulation to determine appropriate packaging and storage requirements.

Solution Properties

The behavior of this compound in solution governs its bioavailability and is fundamental to the design of liquid dosage forms and dissolution media.

3.1. Dissociation Constants (pKa)

Chlorcyclizine has two basic nitrogen atoms in its piperazine ring, meaning it can accept two protons. The pKa values represent the pH at which 50% of the molecules are in their ionized and non-ionized forms. These values are arguably the most important physicochemical parameter as they dictate the extent of ionization, and therefore solubility and permeability, across the physiological pH range of the gastrointestinal tract.

-

pKa₁ ≈ 2.1-2.4: This corresponds to the protonation of the less basic nitrogen.

-

pKa₂ ≈ 7.7-7.8: This corresponds to the protonation of the more basic nitrogen.

At the low pH of the stomach (pH 1-3), both nitrogens will be protonated, rendering the molecule highly water-soluble. As the pH increases in the intestine, the molecule will become progressively less ionized, which may favor absorption across lipid membranes.

Table 3: Dissociation Constants of Chlorcyclizine

| Constant | Reported Value | Method | Significance | Source(s) |

|---|---|---|---|---|

| pKa₁ | 2.43 | Not Specified | Governs ionization in highly acidic environments (stomach). | [5] |

| pKa₂ | 7.81 | Not Specified | Governs ionization in neutral to slightly basic environments (intestines). | [5] |

| pKa₁ | 2.12 ± 0.04 | Potentiometric Titration | Confirms the first ionization constant. | [12] |

| pKa₂ | 7.65 ± 0.04 | Potentiometric Titration | Confirms the second ionization constant. |[12] |

3.2. Solubility Profile

The dihydrochloride salt form is described as being "freely soluble in water".[3] A detailed understanding of its solubility in various media is essential for developing formulations and analytical methods.

Table 4: Solubility of Chlorcyclizine Salts

| Solvent | Solubility Description | Salt Form | Source(s) |

|---|---|---|---|

| Water | Freely Soluble | Dihydrochloride | [3] |

| Water | 1 g in ~2 mL | Monohydrochloride | [5] |

| Alcohol | Soluble | Dihydrochloride | [3] |

| Alcohol | 1 g in ~11 mL | Monohydrochloride | [5] |

| Chloroform | 1 g in ~4 mL | Monohydrochloride | [5] |

| Ether, Benzene | Practically Insoluble | Monohydrochloride | [5] |

| DMSO | 125 mg/mL | Base | [11] |

| PBS (pH 7.2) | 10 mg/mL | Monohydrochloride |[13] |

3.3. pH of Aqueous Solutions

Consistent with being the salt of a weak base and a strong acid, aqueous solutions of this compound are acidic to litmus.[5] A 1% solution of the monohydrochloride salt has a pH between 4.8 and 5.5.[5] This property is important for formulation compatibility and can influence the stability of the drug in solution.

Stability Profile and Forced Degradation

A drug's stability determines its shelf-life and ensures patient safety. Stability testing involves long-term studies under defined storage conditions and forced degradation studies to understand intrinsic stability.

4.1. Storage and Handling

This compound powder should be stored in a dry, dark place at controlled temperatures (e.g., 2-8°C for short term, -20°C for long term) to minimize degradation.[5][14]

4.2. Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of drug development mandated by ICH guidelines (e.g., Q1A).[15][16] The objective is to intentionally degrade the API under conditions more severe than accelerated stability testing.[1] This serves several critical purposes:

-

To identify likely degradation products and establish degradation pathways.

-

To elucidate the intrinsic stability of the molecule.

-

To develop and validate a stability-indicating analytical method that can resolve the API from all significant degradation products.[17]

A typical forced degradation study for this compound would involve the following conditions, with a target degradation of 5-20%:[18]

-

Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80°C).

-

Base Hydrolysis: 0.1 M NaOH at elevated temperature.

-

Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room or elevated temperature.

-

Thermal Degradation: Dry heat (e.g., 10°C above accelerated stability conditions).

-

Photostability: Exposure to a combination of UV and visible light as per ICH Q1B guidelines.

Caption: Forced Degradation Study Workflow.

Experimental Protocols

Scientific integrity demands reproducible, well-described methodologies. The following protocols are representative of standard pharmaceutical industry practice for determining key physicochemical parameters.

5.1. Protocol: Determination of pKa by Potentiometric Titration

This protocol describes the determination of the two pKa values of Chlorcyclizine by titrating a solution of its dihydrochloride salt with a strong base.

-

Principle: As a standardized base (NaOH) is added, it neutralizes the two acidic protons of the dihydrochloride salt in a stepwise manner. A pH electrode monitors the change in pH, and the pKa values are determined from the midpoints of the buffer regions on the resulting titration curve.[8][19]

-

Materials & Equipment:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Potassium Chloride (KCl) for ionic strength adjustment

-

High-purity deionized water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Class A volumetric glassware

-

-

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers of pH 4.0, 7.0, and 10.0.[8]

-

Sample Preparation: Accurately weigh an amount of this compound to prepare a ~50 mL solution with a concentration of approximately 1-5 mM. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[8]

-

Initial Acidification: If necessary, add a small, known volume of 0.1 M HCl to the sample solution to ensure the starting pH is below the first pKa (e.g., pH < 1.8).

-

Titration: Place the solution on the magnetic stirrer and immerse the pH electrode. Begin adding the standardized 0.1 M NaOH in small, precise increments (e.g., 0.05-0.1 mL).

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Endpoint: Continue the titration until the pH reaches ~12 to ensure both equivalence points are passed.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis).

-

Identify the two equivalence points (the steepest parts of the curve).

-

The pH at the half-equivalence point (midway between the start and the first equivalence point) is equal to pKa₁.

-

The pH at the second half-equivalence point (midway between the first and second equivalence points) is equal to pKa₂.

-

5.2. Protocol: Quantification by Reversed-Phase HPLC

This protocol describes a typical HPLC method suitable for quantifying Chlorcyclizine in support of solubility or stability studies.

-

Principle: The sample is injected into a high-pressure liquid stream (mobile phase) and passes through a column packed with a nonpolar stationary phase (e.g., C8 or C18). Chlorcyclizine is separated from other components based on its relative affinity for the two phases and is quantified by a UV detector.

-

Materials & Equipment:

-

HPLC system with UV detector, pump, and autosampler

-

Symmetry C8 column (e.g., 3.9 x 150 mm, 5 µm) or equivalent

-

Acetonitrile (HPLC grade)

-

Sodium 1-heptanesulfonate

-

High-purity deionized water

-

Syringe filters (0.45 µm)

-

-

Chromatographic Conditions (Adapted from Waters Corporation):

-

Mobile Phase: 7.4 mM Sodium 1-heptanesulfonate in Water/Acetonitrile (65:35 v/v). Filter and degas before use.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient

-

Detection Wavelength: 230 nm

-

Injection Volume: 8 µL

-

-

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Dilute the experimental sample (e.g., from a solubility or degradation study) with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter.

-

System Suitability: Equilibrate the HPLC system until a stable baseline is achieved. Make replicate injections of a mid-level standard to verify system performance (e.g., reproducibility of peak area, tailing factor).

-

Analysis: Inject the blank, calibration standards, and samples.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of Chlorcyclizine in the samples by interpolation from this curve.

-

Caption: General Workflow for HPLC Analysis.

Conclusion

The physicochemical properties of this compound powder—its crystalline nature, distinct melting point, dual pKa values, and solubility profile—are interconnected attributes that collectively define its behavior as a pharmaceutical material. A comprehensive characterization, utilizing techniques such as thermal analysis, XRPD, potentiometric titration, and HPLC, is not an elective exercise but a fundamental requirement for rational drug development. The insights gained from these studies directly inform critical decisions regarding formulation strategy, manufacturing process controls, and the establishment of meaningful specifications for ensuring product quality and stability. This guide provides the technical framework and scientific rationale necessary to undertake such a characterization with rigor and confidence.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]

-

DrugBank. (n.d.). Chlorcyclizine. Retrieved from [Link]

-

ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Retrieved from [Link]

-

Waters Corporation. (n.d.). Cyclizine and Chlorcyclizine. Retrieved from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

-

Research and Reviews: Journal of Pharmaceutical Analysis. (2014). Differential scanning calorimetry. Retrieved from [Link]

-

ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chlorcyclizine. PubChem Compound Database. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

-

PubMed. (1982). pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Avens Publishing Group. (2018). Evaluating the Use of Differential Scanning Calorimetry for the Analysis of Illicit Substances and Their Adulterants. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chlorcyclizine Hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

MDPI. (n.d.). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]

-

UNT Digital Library. (n.d.). Standard X-ray Diffraction Powder Patterns. Retrieved from [Link]

-

FDA Global Substance Registration System. (n.d.). CHLORCYCLIZINE. Retrieved from [Link]

-

Marshall University. (n.d.). X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. Retrieved from [Link]

-

Veeprho. (n.d.). Chlorcyclizine Impurities and Related Compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Chlorcyclizine. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray diffraction pattern of PM-HCl, Eudragit ® E 100 and PM-HCl:Eudragit ® E 100 complex. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray powder diffraction patterns for certain fluoroquinolone drugs. Retrieved from [Link]

-

GovInfo. (n.d.). Standard x-ray diffraction powder patterns: section 12- data for 57 substances. Retrieved from [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Cyclizine Hydrochloride [doi.usp.org]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Chlorcyclizine | C18H21ClN2 | CID 2710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chlorcyclizine Hydrochloride | C18H22Cl2N2 | CID 62413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rroij.com [rroij.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. marshall.edu [marshall.edu]

- 10. researchgate.net [researchgate.net]

- 11. Chlorcyclizine | HCV Protease | Histamine Receptor | TargetMol [targetmol.com]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. apexbt.com [apexbt.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 17. resolvemass.ca [resolvemass.ca]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. creative-bioarray.com [creative-bioarray.com]

Elucidation of Chlorcyclizine Dihydrochloride's Solid-State Landscape: A Call for In-depth Crystallographic Investigation

The study of polymorphism is a critical component of modern drug development. Different crystalline forms, or polymorphs, of a drug substance can exhibit distinct physicochemical properties, including solubility, dissolution rate, stability, and hygroscopicity. These variations can, in turn, impact the bioavailability, manufacturability, and shelf-life of the final drug product. The absence of information on the potential polymorphic forms of chlorcyclizine dihydrochloride means that the full spectrum of its solid-state behavior is yet to be charted.

The Uncharted Territory: Crystal Structure and Polymorphism

A thorough investigation into the solid-state chemistry of this compound would be essential to ensure consistent product quality and performance. Such a study would typically involve a comprehensive polymorph screen, employing a variety of crystallization techniques to induce the formation of different crystalline forms.

Key aspects that require investigation include:

-

Single-Crystal X-ray Diffraction (SCXRD): The definitive method for determining the precise three-dimensional arrangement of atoms in a crystal lattice. This would provide unequivocal proof of the molecular conformation and packing of this compound in the solid state.

-

Powder X-ray Diffraction (PXRD): A powerful technique for fingerprinting crystalline phases. Establishing a reference PXRD pattern for the known form and any newly discovered polymorphs is crucial for routine quality control and for identifying polymorphic transformations.

-

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for identifying melting points, phase transitions, and desolvation events. This information helps to establish the thermodynamic relationships between different polymorphs.

-

Spectroscopic Characterization: Methods like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide complementary information on the molecular vibrations within the crystal lattice, helping to distinguish between different polymorphic forms.

The Path Forward: A Proposed Research Framework

Given the lack of available data, a systematic approach to characterizing the solid-state properties of this compound is warranted. The following workflow outlines a potential research plan for a comprehensive investigation.

An In-depth Technical Guide to the Enantiomers of Chlorcyclizine Dihydrochloride and Their Specific Activities

Abstract

Chlorcyclizine, a first-generation H1 antihistamine of the diphenylmethylpiperazine class, has long been utilized for its therapeutic effects in managing allergic reactions.[1] More recently, its potent antiviral activity, particularly against the Hepatitis C Virus (HCV), has opened new avenues for its therapeutic application.[2][3] As a chiral molecule, chlorcyclizine exists as two enantiomers, (R)- and (S)-chlorcyclizine. This guide provides a comprehensive technical overview of the chiral separation of these enantiomers and delineates their distinct pharmacological activities. It is intended for researchers, scientists, and drug development professionals engaged in the study of chiral compounds and their therapeutic potential.

Introduction: The Significance of Chirality in Drug Action

Chirality is a fundamental property of molecules that can lead to significant differences in their pharmacological and toxicological profiles.[4] Enantiomers, non-superimposable mirror images of a chiral molecule, can interact differently with the chiral environment of the human body, such as receptors and enzymes.[4] Consequently, one enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects.[] Therefore, the separation and characterization of individual enantiomers are critical aspects of modern drug development.[4]

Chlorcyclizine, possessing a single chiral center at the carbon atom of the benzhydryl moiety, is a prime example of a chiral drug where the individual enantiomers exhibit differential activity. This guide will delve into the methodologies for separating and analyzing these enantiomers and explore their distinct biological activities.

Chiral Separation of Chlorcyclizine Enantiomers

The isolation of pure enantiomers is a prerequisite for studying their specific activities. Two primary methods for the chiral separation of chlorcyclizine are preparative High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a powerful technique for isolating gram-scale quantities of pure enantiomers, making it suitable for supplying material for further biological studies.[6] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

This protocol is a representative methodology based on established principles of chiral separations for similar compounds.

-

Column Selection: A polysaccharide-based chiral stationary phase, such as cellulose or amylose derivatives coated on a silica support, is recommended. These are known for their broad applicability in separating a wide range of chiral compounds.[7]

-

Mobile Phase Preparation: A mobile phase consisting of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations. The addition of a small amount of an amine modifier, such as diethylamine (DEA), can improve peak shape and resolution for basic compounds like chlorcyclizine.

-

Sample Preparation: Dissolve racemic chlorcyclizine dihydrochloride in the mobile phase to a suitable concentration. Ensure complete dissolution and filter the sample through a 0.45 µm filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: Optimize the flow rate for the best balance between resolution and analysis time. A typical starting point for a preparative column is 5-10 mL/min.

-

Detection: UV detection at a wavelength of 230 nm is suitable for chlorcyclizine.

-

Temperature: Maintain a constant column temperature, typically around 25°C, to ensure reproducible results.

-

-

Fraction Collection: Collect the eluting fractions corresponding to each enantiomer peak.

-

Purity Analysis: Analyze the collected fractions using an analytical chiral HPLC method to determine the enantiomeric excess (e.e.) of each isolated enantiomer.

-

Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure to obtain the purified enantiomers.

Caption: Workflow for the preparative separation of chlorcyclizine enantiomers using chiral HPLC.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution analytical technique that can be used for the quantitative enantiomeric analysis of chlorcyclizine.[8] It offers advantages such as short analysis times, high efficiency, and low sample and reagent consumption.

The following is a detailed protocol for the enantioseparation of chlorcyclizine by capillary zone electrophoresis.[8]

-

Capillary Preparation: Use a fused-silica capillary. Before first use, and daily, rinse the capillary sequentially with 1 M NaOH, deionized water, and the background electrolyte.

-

Background Electrolyte (BGE) Preparation: Prepare a glycine buffer (e.g., 0.6 mol/L, pH 3.0). Add a chiral selector, such as sulfated-β-cyclodextrin (e.g., 5 mg/mL), to the buffer.[8]

-

Sample Preparation: Dissolve racemic this compound in deionized water to a concentration of approximately 10 µmol/L.[8] An achiral piperazine drug, such as cyclizine, can be used as an internal standard.[8]

-

CE Conditions:

-

Voltage: Apply a constant voltage (e.g., 15-25 kV).

-

Temperature: Maintain a constant capillary temperature (e.g., 25°C).

-

Injection: Use hydrodynamic or electrokinetic injection.

-

Detection: Monitor the separation using a UV detector at 230 nm.

-

-

Data Analysis: The enantiomers will migrate at different velocities, resulting in two separate peaks in the electropherogram.

Caption: Conceptual diagram of chlorcyclizine enantioseparation by Capillary Electrophoresis.

Specific Biological Activities of Chlorcyclizine Enantiomers

Once separated, the individual enantiomers of chlorcyclizine can be assessed for their specific biological activities. The primary activities of interest are its H1 antihistaminic effects and its antiviral properties against HCV.

H1 Antihistamine Activity

Chlorcyclizine exerts its antihistaminic effect by acting as an inverse agonist at the histamine H1 receptor.[2] This action blocks the effects of histamine, a key mediator of allergic reactions.[9]

Studies have shown that the antihistamine activity of chlorcyclizine is stereoselective. The (R)-enantiomer of chlorcyclizine is more potent as an antihistamine than the (S)-enantiomer .[2] This suggests a specific stereochemical requirement for optimal binding to and antagonism of the H1 receptor.

Caption: Simplified signaling pathway of the Histamine H1 receptor and its inhibition by (R)-chlorcyclizine.

Anti-Hepatitis C Virus (HCV) Activity

A significant recent discovery is the potent anti-HCV activity of chlorcyclizine.[2] The mechanism of this antiviral action is distinct from its antihistaminic effect and involves the inhibition of viral entry into host cells.[3] Specifically, chlorcyclizine targets the HCV E1 envelope glycoprotein, interfering with the membrane fusion process.[10]

In contrast to its antihistamine activity, the anti-HCV effect of chlorcyclizine is not stereoselective . Both the (R)- and (S)-enantiomers exhibit comparable potency in inhibiting HCV infection.[2] This lack of stereoselectivity suggests that the binding site for chlorcyclizine on the HCV E1 glycoprotein does not have a strict chiral recognition requirement.

| Enantiomer | Primary Activity | Potency |

| (R)-Chlorcyclizine | H1 Antihistamine | More Potent |

| (S)-Chlorcyclizine | H1 Antihistamine | Less Potent |

| (R)-Chlorcyclizine | Anti-HCV | Potent |

| (S)-Chlorcyclizine | Anti-HCV | Potent (Comparable to R-enantiomer) |

Table 1: Summary of the specific activities of chlorcyclizine enantiomers.

Chiral Synthesis of Chlorcyclizine Enantiomers

While chiral separation is effective for isolating enantiomers from a racemic mixture, chiral synthesis offers a more direct route to obtaining enantiomerically pure compounds.[] The asymmetric synthesis of chlorcyclizine enantiomers would typically involve the use of a chiral starting material or a chiral catalyst.

A plausible synthetic route could involve the reductive amination of 4-chlorobenzophenone with a chiral piperazine derivative, or the use of a chiral reducing agent in the synthesis of the benzhydryl moiety. For example, starting with commercially available chiral precursors of 1-methylpiperazine could lead to the desired enantiomer of chlorcyclizine.[11]

Conclusion and Future Perspectives

The study of chlorcyclizine and its enantiomers provides a compelling case for the importance of chirality in drug action. The differential activity of the (R)- and (S)-enantiomers as antihistamines highlights the stereospecific nature of the H1 receptor. Conversely, the non-stereoselective anti-HCV activity suggests a different mode of interaction with the viral target.

This understanding has significant implications for drug development. For instance, the development of (R)-chlorcyclizine as a standalone antihistamine could potentially offer a therapeutic advantage by reducing the metabolic load of the less active (S)-enantiomer. In the context of its anti-HCV application, the use of the racemic mixture is justified by the equivalent potency of both enantiomers.

Further research into the precise molecular interactions of each enantiomer with their respective targets will continue to provide valuable insights into the principles of stereopharmacology and may guide the design of more potent and selective therapeutic agents.

References

-

He, S., Lin, B., Chu, V., Hu, Z., Hu, X., Xiao, J., ... & Liang, T. J. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. Science translational medicine, 7(282), 282ra49-282ra49. [Link]

-

Pae, A. N., Kim, D. J., Kim, S., Kim, H., & Keum, G. (2016). Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. Journal of medicinal chemistry, 59(5), 2095-2108. [Link]

-

Preclinical Pharmacological Development of Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. ResearchGate. [Link]

-

Chlorcyclizine. Wikipedia. [Link]

-

Ho, Y. H., Wu, H. L., Wu, S. M., Chen, S. H., & Kou, H. S. (2003). Quantitative enantiomeric analysis of chlorcyclizine, hydroxyzine, and meclizine by capillary electrophoresis. Analytical and bioanalytical chemistry, 376(6), 859-863. [Link]

-

What is the mechanism of Chlorcyclizine Hydrochloride?. Patsnap Synapse. [Link]

-

Chlorcyclizine: Uses, Dosage, Side Effects and More. MIMS Indonesia. [Link]

-

Chlorcyclizine H1-Antihistamine Action. SMPDB. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

Capillary Electrophoresis - Protocol and Tutorial - Learn in 15 mins. YouTube. [Link]

-

Chiral Drug Separation. Dekker. [Link]

-

Keeling, C. I., Ngo, H. T., Benusic, K. D., & Slessor, K. N. (2001). Preparative chiral liquid chromatography for enantiomeric separation of pheromones. Journal of chemical ecology, 27(3), 487-497. [Link]

-

Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research and Reviews. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

Sources

- 1. Chlorcyclizine - Wikipedia [en.wikipedia.org]

- 2. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 6. Preparative chiral liquid chromatography for enantiomeric separation of pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Quantitative enantiomeric analysis of chlorcyclizine, hydroxyzine, and meclizine by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Chlorcyclizine Hydrochloride? [synapse.patsnap.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

fundamental research on Chlorcyclizine dihydrochloride's anticholinergic effects

An In-Depth Technical Guide to the Fundamental Research of Chlorcyclizine Dihydrochloride's Anticholinergic Effects

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anticholinergic properties of this compound. We move beyond simple descriptions to explain the causal-driven logic behind experimental design, ensuring that each protocol is a self-validating system for generating robust and reliable data.

Introduction: Unmasking the Secondary Pharmacology of Chlorcyclizine

Chlorcyclizine is a first-generation antihistamine of the diphenylmethylpiperazine class, primarily recognized for its antagonist activity at the histamine H1 receptor[1][2][3]. This action is the basis for its use in treating allergic conditions like rhinitis and urticaria[4]. However, like many first-generation antihistamines, Chlorcyclizine's clinical profile is characterized by notable side effects, including drowsiness, dry mouth, blurred vision, and dizziness[4][5][6][7]. These effects are the clinical manifestation of the drug's secondary pharmacology—specifically, its anticholinergic properties, which stem from the blockade of muscarinic acetylcholine receptors[4][6][8].

Understanding the extent and subtype selectivity of Chlorcyclizine's interaction with the muscarinic receptor family is critical for a complete pharmacological characterization. This knowledge is essential for predicting its therapeutic window, understanding its side-effect profile, and identifying potential polypharmacological applications. This guide outlines the core in vitro methodologies required to quantify the anticholinergic effects of Chlorcyclizine, focusing on receptor binding affinity and functional antagonism.

Part 1: Foundational Target Engagement - Muscarinic Receptor Binding Assays

The first step in characterizing anticholinergic activity is to determine if the compound directly interacts with muscarinic acetylcholine receptors (mAChRs). A competitive radioligand binding assay is the gold standard for quantifying the affinity (Ki) of a test compound for a specific receptor subtype.[9][10]

Causality in Experimental Design:

The core principle is competitive inhibition. We use a radiolabeled ligand (a "radioligand") known to bind with high affinity to all muscarinic receptor subtypes. By introducing our unlabeled test compound (Chlorcyclizine), we can measure its ability to displace the radioligand. The concentration at which Chlorcyclizine displaces 50% of the radioligand (its IC50 value) allows us to calculate its binding affinity (Ki). To ensure subtype selectivity is determined, the assay must be run independently on membrane preparations from cell lines engineered to express each of the five human muscarinic receptor subtypes (M1 through M5).[11][12]

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a muscarinic receptor competitive binding assay.

Detailed Protocol: Radioligand Binding

1. Materials & Reagents:

- Membrane Preparations: Frozen cell membrane pellets from HEK293 or CHO cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, M5).

- Radioligand: [3H]-N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.

- Test Compound: this compound.

- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

- Non-Specific Binding (NSB) Control: Atropine (10 µM final concentration).

- Filtration Plate: 96-well glass fiber (GF/B) filter plate, pre-soaked in 0.3% polyethyleneimine (PEI).

- Scintillation Cocktail.

2. Step-by-Step Methodology: [13][14]

- Thaw membrane preparations on ice and resuspend in assay buffer. Determine protein concentration via a BCA or Bradford assay. Dilute to a working concentration (e.g., 5-20 µg protein/well).

- Prepare serial dilutions of this compound in assay buffer.

- In a 96-well assay plate, add reagents in the following order:

- 150 µL of membrane preparation.

- 50 µL of competing compound (Chlorcyclizine dilutions, buffer for Total Binding, or Atropine for NSB).

- 50 µL of [3H]NMS solution (at a final concentration near its Kd, e.g., 0.5-1.0 nM).

- Seal the plate and incubate for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.

- Terminate the reaction by rapid vacuum filtration onto the pre-soaked GF/B filter plate using a cell harvester.

- Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

- Dry the filter mat, add scintillation cocktail to each well, and quantify bound radioactivity using a microplate scintillation counter.

3. Data Analysis & Self-Validation:

- Specific Binding: For each concentration of Chlorcyclizine, calculate specific binding = (Total CPM) - (NSB CPM).

- IC50 Determination: Plot the percentage of specific binding against the log concentration of Chlorcyclizine. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50.

- Ki Calculation: Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Anticipated Data Summary

The results from these experiments can be summarized to provide a clear profile of Chlorcyclizine's affinity for each muscarinic receptor subtype.

| Receptor Subtype | Chlorcyclizine Ki (nM) |

| Muscarinic M1 | Quantitative Value |

| Muscarinic M2 | Quantitative Value |

| Muscarinic M3 | Quantitative Value |

| Muscarinic M4 | Quantitative Value |

| Muscarinic M5 | Quantitative Value |

Part 2: Quantifying Functional Antagonism

While binding assays confirm target engagement, they do not reveal whether the compound inhibits or activates the receptor. Functional assays are required to determine if Chlorcyclizine acts as an antagonist (blocks the action of an agonist) and to quantify its potency (IC50) in a cellular context. The choice of assay is dictated by the G-protein coupling of the muscarinic receptor subtypes.[15]

-

M1, M3, and M5 Receptors: Couple to Gq/11 proteins, activating Phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP3).[16][17]

-

M2 and M4 Receptors: Couple to Gi/o proteins, which inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels.[15] A more direct measure of Gi/o activation is the GDP-for-GTP exchange on the Gα subunit.[18]

A. Gq/11-Coupled Receptors (M1, M3, M5): The IP-One Accumulation Assay

The IP-One assay is a robust method that measures the accumulation of IP1, a stable downstream metabolite of IP3.[19][20] The use of lithium chloride (LiCl) in the assay buffer is a critical component, as it blocks the enzyme that degrades IP1, allowing the signal to accumulate to detectable levels.[19] This assay uses Homogeneous Time-Resolved Fluorescence (HTRF) for detection.[21]

Caption: Gq signaling cascade and the principle of the IP-One assay.

Detailed Protocol: IP-One HTRF Assay [16][20]

-

Cell Culture: Plate cells expressing the M1, M3, or M5 receptor subtype into 96- or 384-well plates and culture overnight.

-

Compound Addition:

-

Remove culture medium.

-

Add Chlorcyclizine at various concentrations to the wells.

-

Add a fixed concentration of a muscarinic agonist (e.g., Carbachol at its EC80 concentration) to all wells except the basal control.

-

-

Incubation: Incubate the plate according to the manufacturer's protocol (e.g., 60 minutes at 37°C). The stimulation buffer will contain LiCl.

-

Lysis and Detection:

-

Lyse the cells by adding the HTRF detection reagents (an IP1-d2 acceptor and a terbium cryptate-labeled anti-IP1 antibody donor).

-

Incubate for 60 minutes at room temperature.

-

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission ratio at 665 nm / 620 nm. The signal is inversely proportional to the amount of IP1 produced.

-

Analysis: Plot the HTRF ratio against the log concentration of Chlorcyclizine and fit to a sigmoidal dose-response curve to determine the functional IC50.

B. Gi/o-Coupled Receptors (M2, M4): The [35S]GTPγS Binding Assay

This functional assay directly measures the initial step of G-protein activation: the exchange of GDP for GTP.[22] By using a non-hydrolyzable GTP analog, [35S]GTPγS, the activated state of the G-protein is stabilized and can be quantified.[23][24] As an antagonist, Chlorcyclizine will inhibit the agonist-stimulated binding of [35S]GTPγS.

Caption: Gi signaling and the principle of the [35S]GTPγS binding assay.

Detailed Protocol: [35S]GTPγS Binding Assay [18][24]

-

Materials:

-

Membrane preparations expressing M2 or M4 receptors.

-

Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

Radioligand: [35S]GTPγS.

-

Guanosine Diphosphate (GDP) to keep basal activity low.

-

Muscarinic agonist (e.g., Carbachol).

-

-

Methodology:

-

In an assay plate, add reagents in order: assay buffer, GDP (final conc. ~10-30 µM), membrane preparation, and serial dilutions of Chlorcyclizine.

-

Add the agonist (e.g., Carbachol at its EC80) to stimulate the system. Controls should include basal (no agonist) and agonist-stimulated (no antagonist).

-

Initiate the reaction by adding [35S]GTPγS.